molecular formula C17H17FN2O2 B3985647 5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium

5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium

Cat. No.: B3985647
M. Wt: 300.33 g/mol
InChI Key: OYIXZKPXBNPMNM-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the fluorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The hydroxy group is then introduced via hydroxylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl and phenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium is unique due to its specific combination of functional groups and the imidazole core

Properties

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-12-16(13-8-10-15(18)11-9-13)20(22)17(2,19(12)21)14-6-4-3-5-7-14/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIXZKPXBNPMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=[N+](C(N1O)(C)C2=CC=CC=C2)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium
Reactant of Route 2
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium
Reactant of Route 3
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium
Reactant of Route 4
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium
Reactant of Route 5
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium
Reactant of Route 6
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium

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